molecular formula C13H16N2O2 B2913499 tert-Butyl 6-amino-1H-indole-4-carboxylate CAS No. 2248361-82-0

tert-Butyl 6-amino-1H-indole-4-carboxylate

Cat. No.: B2913499
CAS No.: 2248361-82-0
M. Wt: 232.283
InChI Key: VYLLHXRYJBBXHW-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 4-position and an amino group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-1H-indole-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives.

    Functional Group Introduction: The tert-butyl ester group is introduced at the 4-position of the indole ring using tert-butyl chloroformate in the presence of a base like triethylamine.

    Amino Group Introduction: The amino group is introduced at the 6-position through nitration followed by reduction. Nitration is achieved using a mixture of nitric acid and sulfuric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

tert-Butyl 6-amino-1H-indole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 6-position can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-nitro-1H-indole-4-carboxylate: Similar structure but with a nitro group instead of an amino group.

    tert-Butyl 6-hydroxy-1H-indole-4-carboxylate: Contains a hydroxy group at the 6-position.

    tert-Butyl 6-methyl-1H-indole-4-carboxylate: Contains a methyl group at the 6-position.

Uniqueness

tert-Butyl 6-amino-1H-indole-4-carboxylate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 6-amino-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLLHXRYJBBXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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